N-butyl-2,5-dimethylaniline
Description
N-Butyl-2,5-dimethylaniline is an aromatic amine featuring a benzene ring substituted with two methyl groups at the 2- and 5-positions and an n-butyl group attached to the nitrogen atom. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and polymer industries. Their reactivity and physical properties are influenced by substituent positions and alkyl/halogen groups .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butyl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-4-5-8-13-12-9-10(2)6-7-11(12)3/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
GQJLNLFMPBSORR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-2,5-dimethylaniline can be synthesized through a multi-step process involving the alkylation of aniline derivatives. One common method involves the Friedel-Crafts alkylation of 2,5-dimethylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the final product’s purity. The choice of solvents and reaction conditions can vary depending on the desired yield and purity requirements.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .
Scientific Research Applications
N-butyl-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which N-butyl-2,5-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved may include alterations in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated properties based on structural analogs.
Reactivity and Functional Differences
- Steric Effects : The tert-butyl group in N-tert-butyl-3,5-dimethylaniline introduces significant steric hindrance, reducing nucleophilic reactivity compared to the linear n-butyl group in this compound .
- Electrophilic Substitution : Halogenated derivatives (e.g., 4-bromo-3,5-dimethylaniline) undergo Suzuki coupling or nucleophilic aromatic substitution, making them valuable in cross-coupling reactions .
- Basicity : Electron-donating methyl groups increase the basicity of 2,5-dimethylaniline compared to unsubstituted aniline, whereas electron-withdrawing halogens (Cl, Br) decrease it in halogenated analogs .
Key Research Findings
Thermal Stability: N-alkylated dimethylanilines (e.g., N-butyl, N-tert-butyl) exhibit higher thermal stability than non-alkylated analogs, making them suitable for high-temperature polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
